REACTION_CXSMILES
|
[SH:1][CH2:2][CH2:3][OH:4].[CH3:5][C:6]1([CH3:9])[CH2:8][NH:7]1>C(COC)OC>[NH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][S:1][CH2:2][CH2:3][OH:4]
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Name
|
|
Quantity
|
234 g
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
63.3 g
|
Type
|
reactant
|
Smiles
|
CC1(NC1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 70° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled in a water jet vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
NC(CSCCO)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |